molecular formula C11H12Cl4O3 B14612865 1-(1,4,5,6-Tetrachloro-7,7-dimethoxy-2-bicyclo[2.2.1]hept-5-enyl)ethanone CAS No. 59473-95-9

1-(1,4,5,6-Tetrachloro-7,7-dimethoxy-2-bicyclo[2.2.1]hept-5-enyl)ethanone

Cat. No.: B14612865
CAS No.: 59473-95-9
M. Wt: 334.0 g/mol
InChI Key: AIGYZGZAFVGECS-UHFFFAOYSA-N
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Description

1-(1,4,5,6-Tetrachloro-7,7-dimethoxy-2-bicyclo[2.2.1]hept-5-enyl)ethanone is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its multiple chlorine atoms and methoxy groups, which contribute to its distinct chemical properties. It is used in various scientific research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,4,5,6-Tetrachloro-7,7-dimethoxy-2-bicyclo[2.2.1]hept-5-enyl)ethanone typically involves the reaction of tetrachlorodimethoxycyclopentadiene with allyl haloacetates . The reaction conditions are optimized to achieve high yields, with factors such as temperature, solvent, and reaction time being carefully controlled .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis likely follows similar routes as laboratory methods, scaled up to accommodate larger quantities. Industrial processes would focus on optimizing yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 1-(1,4,5,6-Tetrachloro-7,7-dimethoxy-2-bicyclo[2.2.1]hept-5-enyl)ethanone undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(1,4,5,6-Tetrachloro-7,7-dimethoxy-2-bicyclo[2.2.1]hept-5-enyl)ethanone is used in various scientific research fields, including:

Mechanism of Action

The mechanism by which 1-(1,4,5,6-Tetrachloro-7,7-dimethoxy-2-bicyclo[2.2.1]hept-5-enyl)ethanone exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorine atoms and methoxy groups play a crucial role in its binding affinity and reactivity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Uniqueness: 1-(1,4,5,6-Tetrachloro-7,7-dimethoxy-2-bicyclo[2.2.1]hept-5-enyl)ethanone is unique due to its specific combination of chlorine atoms and methoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

59473-95-9

Molecular Formula

C11H12Cl4O3

Molecular Weight

334.0 g/mol

IUPAC Name

1-(1,4,5,6-tetrachloro-7,7-dimethoxy-2-bicyclo[2.2.1]hept-5-enyl)ethanone

InChI

InChI=1S/C11H12Cl4O3/c1-5(16)6-4-9(14)7(12)8(13)10(6,15)11(9,17-2)18-3/h6H,4H2,1-3H3

InChI Key

AIGYZGZAFVGECS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CC2(C(=C(C1(C2(OC)OC)Cl)Cl)Cl)Cl

Origin of Product

United States

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